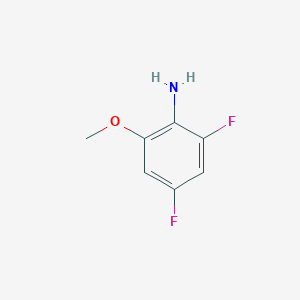

2,4-Difluoro-6-methoxyaniline

描述

Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Amines

The incorporation of fluorine atoms and methoxy groups into aromatic amines, such as aniline (B41778), imparts distinct and often synergistic effects.

Fluorine: As the most electronegative element, fluorine's presence on an aromatic ring has profound consequences. numberanalytics.comtandfonline.com It can withdraw electron density, influencing the basicity of the amino group and the reactivity of the ring towards electrophilic substitution. numberanalytics.comalfa-chemistry.com This electron-withdrawing nature can enhance the metabolic stability of a molecule by making it more resistant to oxidative degradation, a crucial factor in drug design. tandfonline.comalfa-chemistry.comnih.gov The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, further contributing to increased stability. tandfonline.com

Overview of Aniline Derivatives as Core Structures for Advanced Organic Synthesis

Aniline and its derivatives are versatile precursors in a multitude of organic reactions. bloomtechz.com Their primary amino group can be readily transformed into a wide array of other functionalities. For instance, diazotization of the amino group allows for its conversion to hydroxyl, cyano, or halide groups through Sandmeyer reactions. wikipedia.org The amino group also directs the position of incoming electrophiles during aromatic substitution reactions. Furthermore, anilines are key components in the synthesis of heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. ossila.com Their utility extends to the production of dyes, polymers, and rubber processing chemicals. wikipedia.orgbloomtechz.com

Positioning of 2,4-Difluoro-6-methoxyaniline within the Landscape of Substituted Anilines

This compound holds a unique position within the diverse family of substituted anilines. The specific arrangement of its functional groups—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the same aromatic ring—creates a distinct electronic and steric environment. This substitution pattern influences its reactivity and makes it a valuable intermediate for synthesizing more complex molecules. It serves as a building block for creating compounds with potential applications in various fields of research and development. fishersci.se

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-6-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJLVJUOYIZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Methoxyaniline

Electronic and Steric Effects of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2,4-Difluoro-6-methoxyaniline is a product of the combined influence of its substituents. The amino and methoxy groups are strong activating groups that donate electron density to the ring through resonance, while the fluorine atoms are deactivating due to their strong inductive electron withdrawal.

In electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are governed by the existing substituents. The amino and methoxy groups are powerful ortho-, para-directing activators, while fluorine is a deactivator but also directs ortho- and para-. The presence of electron-donating groups like methoxy generally enhances electrophilic substitution reactions. evitachem.com

The directing effects on the this compound ring are as follows:

Amino group (at C1): Strongly activating, directs to positions 2, 4, and 6.

Methoxy group (at C6): Strongly activating, directs to positions 1, 2, and 5.

Fluorine atoms (at C2 and C4): Deactivating, direct to positions 1, 3, 5 (for C2-F) and 1, 3, 5 (for C4-F).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Electron-Donating (Resonance) | Activating | Ortho, Para |

| Methoxy (-OCH₃) | C6 | Electron-Donating (Resonance) | Activating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org While this compound possesses two fluorine atoms that could act as leaving groups, the powerful electron-donating nature of the amino and methoxy groups significantly deactivates the ring towards nucleophilic attack. These groups increase the electron density of the aromatic system, destabilizing the carbanion intermediate necessary for the SNAr mechanism.

This deactivation is in stark contrast to molecules like 2,4-difluoronitrobenzene, where the strongly electron-withdrawing nitro group activates the ring, making the fluorine atoms susceptible to displacement by nucleophiles. ichrom.com For this compound, SNAr reactions are generally unfavorable under standard conditions due to the electronic opposition of the activating groups.

Table 2: Comparative Reactivity Profile

| Compound | Key Substituents | Predicted Reactivity towards EAS | Predicted Reactivity towards SNAr | Rationale |

|---|---|---|---|---|

| This compound | -NH₂, -OCH₂, -F | Moderately Reactive | Strongly Deactivated | Activating groups (-NH₂, -OCH₃) favor EAS but disfavor the formation of the anionic intermediate required for SNAr. pressbooks.publibretexts.org |

The basicity of the aniline (B41778) amine group is a critical factor in its reaction profile. Basicity is a measure of the availability of the nitrogen lone pair for donation to a proton or other electrophile. In this compound, the basicity is modulated by the electronic effects of the other ring substituents.

The two fluorine atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amine group. This delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing the basicity of the amine. Conversely, the methoxy group has an electron-donating resonance effect, which slightly increases the electron density on the ring and would tend to increase basicity. However, the combined inductive effect of two fluorine atoms is generally more pronounced, leading to a significant reduction in basicity compared to aniline or 4-methoxyaniline. Computational studies on various amines have shown that such substituent effects can be correlated with experimental pKa values. pku.edu.cn This reduced basicity impacts reactions where the amine acts as a nucleophile or base.

Fundamental Reaction Pathways and Transformation Studies

The unique substitution pattern of this compound allows for specific transformations, either involving the functional groups or the aromatic ring itself.

Anilines, particularly those bearing electron-donating substituents, are susceptible to oxidation. The oxidation of this compound can potentially lead to the formation of corresponding quinone or quinone-imine structures, a reaction pathway observed for related isomers like 2,6-Difluoro-4-methoxyaniline. The reaction would involve the oxidation of the aniline and subsequent transformation, with the exact product depending on the oxidizing agent and reaction conditions. The electron-rich nature of the ring, enhanced by the amino and methoxy groups, facilitates this type of oxidative transformation.

While the amine group itself is in a reduced state, reduction reactions are highly relevant to the synthesis of this compound. The most common synthetic route to aromatic amines involves the reduction of a corresponding nitroaromatic precursor. For instance, the synthesis of this compound would likely proceed via the catalytic hydrogenation or chemical reduction of 2,4-difluoro-6-methoxynitrobenzene. vulcanchem.com This transformation is a cornerstone in the synthesis of substituted anilines, where a nitro group is converted to an amine using reagents like hydrogen gas with a metal catalyst (e.g., Pd, Pt), or reducing agents like iron or tin in acidic media. google.comgoogle.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |

| This compound hydrochloride |

| 4-[chloro(difluoro)methoxy]aniline |

| 2,6-Difluoro-4-methoxyaniline |

| 6-Bromo-3-iodo-2-methoxyaniline |

| 2,4-difluoro-nitrobenzene |

| Aniline |

| 4-methoxyaniline |

Broad Spectrum of Substitution Reactions: Regioselectivity and Scope

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the amino (-NH2) group, the methoxy (-OCH3) group, and the two fluorine (-F) atoms. The amino and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. Conversely, the fluorine atoms are deactivating via induction but are also ortho, para-directing due to resonance. This complex interplay of activating and directing effects dictates the regioselectivity of substitution reactions.

In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially attack positions that are most activated and sterically accessible. byjus.com The -NH2 group is generally a more powerful activating group than -OCH3. The positions ortho and para to the amino group are C3 and C5. The position ortho to the methoxy group is C5. Therefore, electrophilic attack is strongly directed towards the C3 and C5 positions. Given the steric hindrance at C5 from the adjacent methoxy group, substitution at C3 is often favored. The fluorine atoms at C2 and C4 deactivate the ring, but their ortho, para-directing influence also aligns with activating C3 and C5. byjus.com For instance, in reactions like nitration or halogenation, the major product would be the 3-substituted or 5-substituted derivative, with the precise ratio depending on the specific reagents and reaction conditions. byjus.comacs.org

The fluorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (SNAr), a reaction typically requiring strong electron-withdrawing groups and a good nucleophile. The presence of the electron-donating amino and methoxy groups generally disfavors SNAr. However, under forcing conditions such as high temperature, these fluorine atoms can be displaced by strong nucleophiles. Density functional theory (DFT) calculations on analogous structures suggest that the C4 fluorine may be more reactive in SNAr reactions than the C2 fluorine, partly due to reduced steric hindrance from the adjacent substituents.

Regioselectivity in Electrophilic Substitution of this compound

| Substituent | Position | Electronic Effect | Directing Effect | Influence on Reactivity |

|---|---|---|---|---|

| -NH₂ | 1 | +R >> -I | Ortho, Para (to C3, C5) | Strongly Activating |

| -F | 2, 4 | -I > +R | Ortho, Para | Deactivating |

| -OCH₃ | 6 | +R > -I | Ortho, Para (to C5) | Activating |

Catalytic Transformations Involving this compound and Analogues

Palladium-catalyzed C-H activation has become a powerful tool for the functionalization of arenes. snnu.edu.cnnih.gov For aniline derivatives, these reactions offer a direct route to complex molecules. acs.orgacs.org Research on analogues of this compound demonstrates the feasibility of such transformations. A highly para-selective C-H olefination of various aniline derivatives has been achieved using a Pd/S,O-ligand-based catalyst. acs.org This system shows high efficiency and a broad substrate scope, including di- and trisubstituted anilines under mild, aerobic conditions. acs.orgacs.org

Specifically, the reaction of a trisubstituted m,m'-difluoroaniline derivative bearing an ortho-methyl ester group yielded the para-olefinated product in 60% isolated yield, highlighting the system's tolerance for multiple fluorine substituents. acs.org The S,O-ligand is crucial for improving the substrate scope and directing the high para-selectivity. acs.org In the absence of such a ligand, other isomers or byproducts may form. acs.org These findings suggest that this compound would be a viable substrate for similar Pd-catalyzed para-C-H olefination reactions, likely at the C5 position, which is para to the strongly directing amino group.

Examples of Pd-Catalyzed para-C-H Olefination of Substituted Aniline Analogues acs.org

| Aniline Substrate | Key Substituents | Product | Isolated Yield |

|---|---|---|---|

| N-Benzyl-o-methyl-aniline | o-Me | para-Olefinated | 70% |

| N-Benzyl-o-chloro-aniline | o-Cl | para-Olefinated | 65% |

| o-Chloro-m-methoxy-N-benzylaniline | o-Cl, m-OMe | para-Olefinated | 52% |

| o-Methyl ester m,m'-difluoro-N-benzylaniline | o-CO₂Me, m,m'-di-F | para-Olefinated | 60% |

While not directly involving this compound, extensive research on copper-catalyzed reactions of N-alkoxyanilines provides significant insight into potential transformations of its N-alkoxy derivatives. Cationic N-heterocyclic carbene (NHC)-ligated copper catalysts have been shown to efficiently promote a domino rearrangement of N-alkoxyanilines that possess an electron-donating group at the ortho position. researchgate.netresearchid.co This reaction sequence involves a researchid.co-rearrangement of the alkoxy group to the substituted ortho position, followed by a semipinacol-type researchgate.net-rearrangement of the electron-donating group to the meta position. researchgate.netatlas.jp

Visible-light photoredox catalysis has emerged as a versatile strategy for generating radical intermediates under mild conditions. nih.govrsc.org Electron-rich arenes, particularly aniline derivatives, are excellent substrates for these transformations as they can act as single-electron donors upon photoexcitation of a suitable catalyst. researchgate.net While direct studies on this compound are limited, the behavior of analogues like N,N-dimethyl-4-methoxyaniline and N,N-diphenyl-4-methoxyaniline in photoredox cycles is well-documented. researchgate.netwindows.net

These compounds can be oxidized by an excited-state photocatalyst to form a radical cation. researchgate.net This intermediate can then engage in a variety of reactions, including C-H functionalization, C-N bond formation, or nucleophilic aromatic substitution (SNAr). researchgate.net The electronic properties of this compound, with its potent electron-donating amino and methoxy groups, make it a strong candidate for such single-electron transfer (SET) processes. The fluorine substituents would modulate the oxidation potential and could influence the subsequent reactivity of the generated radical cation. This approach could provide a pathway for the synthesis of complex fluorinated molecules that are otherwise difficult to access. nih.gov

Detailed Mechanistic Probes and Kinetic Investigations of Reactions

Mechanistic understanding is crucial for optimizing and expanding the synthetic utility of reactions involving this compound and its analogues.

Substitution Reactions: The regioselectivity in electrophilic substitutions is rationalized by the resonance and inductive effects of the substituents. The activating -NH2 and -OCH3 groups create high electron density at the C3 and C5 positions, making them susceptible to electrophilic attack. Kinetic studies would likely confirm that the rate of substitution is significantly enhanced by these groups, despite the deactivating nature of the fluorine atoms. byjus.com

Palladium-Catalyzed C-H Activation: Mechanistic studies of para-selective olefination indicate the formation of a palladacycle intermediate. nih.gov For aniline derivatives, this typically involves the formation of a five- or six-membered palladacycle. nih.gov In the case of imine-directed C(sp2)-H activation of anilines, DFT calculations have been used to elucidate the reaction pathway and overcome the high energy barrier of a strained four-membered palladacycle intermediate through the assistance of additives like vinylacetic acid. nih.gov The high para-selectivity observed in olefination with S,O-ligands is attributed to the ligand's ability to control the geometry and reactivity of the palladium center during the C-H insertion step. acs.orgacs.org

Summary of Mechanistic Investigations for Reactions of Aniline Analogues

| Reaction Type | Key Mechanistic Feature | Intermediate/Transition State | Reference |

|---|---|---|---|

| Pd-Catalyzed C-H Olefination | Ligand-controlled regioselectivity | Palladacycle | acs.org, acs.org, nih.gov |

| Cu-Catalyzed Domino Rearrangement | Cu(I)/Cu(III) catalytic cycle | ortho-Quinol imine | researchgate.net, nih.gov, researchgate.net |

| Photoredox Catalysis | Single-Electron Transfer (SET) | Arene Radical Cation | researchgate.net, rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Difluoro 6 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H, ¹³C, and ¹⁹F NMR spectra of 2,4-Difluoro-6-methoxyaniline provide distinct signals corresponding to each unique nucleus in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the electronic effects of the fluorine, methoxy (B1213986), and aniline (B41778) functional groups.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The aromatic protons will appear as complex multiplets due to coupling with each other (³JHH) and with the adjacent fluorine nuclei (³JHF and ⁴JHF). The amine protons typically appear as a broad singlet, while the methoxy protons will be a sharp singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond coupling constants (¹JCF) and appear as doublets. The carbons adjacent to the fluorine-substituted positions will show smaller two- or three-bond couplings.

Fluorine-19 (¹⁹F) NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. biophysics.org The spectrum of this compound will show two distinct signals for the fluorine atoms at the C-2 and C-4 positions. The chemical shifts of aromatic fluorine atoms are highly sensitive to the nature and position of other substituents on the ring. biophysics.org These signals will be split into multiplets due to couplings with the aromatic protons.

Table 1: Predicted NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-3/H-5 | ~6.5 - 7.0 | Multiplet (dd, ddd) due to H-H and H-F coupling |

| ¹H | -NH₂ | ~3.5 - 4.5 | Broad Singlet |

| ¹H | -OCH₃ | ~3.8 | Singlet |

| ¹³C | C-1 | ~130 - 135 | Multiplet due to C-F coupling |

| ¹³C | C-2 | ~150 - 155 | Doublet, ¹JCF ≈ 240-250 Hz |

| ¹³C | C-3 | ~100 - 105 | Multiplet due to C-F coupling |

| ¹³C | C-4 | ~155 - 160 | Doublet, ¹JCF ≈ 245-255 Hz |

| ¹³C | C-5 | ~110 - 115 | Multiplet due to C-F coupling |

| ¹³C | C-6 | ~145 - 150 | Multiplet due to C-F coupling |

| ¹³C | -OCH₃ | ~55 - 60 | Quartet (if coupled to ¹H) or Singlet (decoupled) |

| ¹⁹F | F at C-2 | -120 to -130 | Multiplet due to F-H coupling |

| ¹⁹F | F at C-4 | -110 to -120 | Multiplet due to F-H coupling |

While one-dimensional NMR provides essential data, complex spin systems and signal overlap can make definitive assignments challenging. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by correlating signals from different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to identify which protons are directly attached to which carbon atoms. columbia.edu It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair. columbia.edu For this compound, HSQC would correlate the aromatic proton signals with their corresponding aromatic carbon signals and the methoxy protons with the methoxy carbon, confirming their one-bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu Direct one-bond correlations are suppressed. columbia.edu For example, the methoxy protons (-OCH₃) would show an HMBC correlation to the C-6 carbon, confirming the position of the methoxy group. Similarly, correlations between the aromatic protons and neighboring carbons would allow for the unambiguous assignment of all quaternary (non-protonated) and protonated carbons in the aromatic ring.

The chemical shift of a fluorine nucleus is exceptionally sensitive to its local electronic and steric environment. biophysics.org In this compound, the ¹⁹F chemical shifts are influenced by both through-bond electronic effects and through-space nonbonding interactions.

Research on substituted fluoroaromatics has shown that intramolecular interactions can significantly affect ¹⁹F shielding. nih.govnih.gov For instance, through-space noncovalent interactions, such as those between a fluorine atom and a nearby proton or lone pair of electrons, can cause either upfield (shielding) or downfield (deshielding) shifts. nih.gov In the case of this compound, the fluorine at C-2 is in close proximity to both the amino group at C-1 and the methoxy group at C-6. Intramolecular hydrogen bonding between the N-H of the amine and the F at C-2, or steric repulsion between the methoxy group and the F at C-2, could lead to a noticeable change in its chemical shift compared to the F at C-4. Quantum mechanics calculations on similar systems have revealed that repulsive forces between closely interacting atoms can lead to remarkable downfield shifts in the ¹⁹F signal. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific structural motifs.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and the strong C-F stretching bands.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The combination of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational behavior. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Symmetric & Asymmetric Stretch | -NH₂ | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -OCH₃ | 2850 - 3000 | Medium | Medium |

| N-H Scissoring (Bend) | -NH₂ | 1590 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1200 - 1275 | Strong | Medium |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1000 - 1075 | Medium | Weak |

| C-F Stretch | Ar-F | 1100 - 1350 | Very Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 750 - 900 | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy π orbitals to higher energy π* orbitals. The core chromophore of this molecule is the benzene (B151609) ring, which exhibits characteristic absorption bands that are significantly influenced by the attached substituents.

The substituents on the benzene ring—an amino group (-NH2), a methoxy group (-OCH3), and two fluorine atoms (-F)—act as auxochromes. Both the amino and methoxy groups are powerful activating auxochromes containing lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron donation increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands is expected compared to unsubstituted benzene.

| Compound | Typical Absorption Band (Benzene) | Expected Transition | Anticipated λmax Range for this compound | Effect of Substituents |

|---|---|---|---|---|

| This compound | ~204 nm (Primary, ε > 7,000) | π → π | 220-250 nm | Bathochromic shift due to strong auxochromic (-NH2, -OCH3) effects. |

| This compound | ~256 nm (Secondary, ε ~ 200) | π → π (Fine structure often lost) | 270-310 nm | Significant bathochromic shift and hyperchromic effect (increased intensity) due to resonance donation from -NH2 and -OCH3 groups. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with the molecular formula C₇H₇F₂NO, HRMS can confirm this composition by providing an experimental mass that matches the calculated theoretical exact mass to within a few parts per million (ppm).

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). This precise measurement allows differentiation from other molecules that might have the same nominal mass but different elemental formulas. In typical HRMS analyses, such as those using electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The high accuracy of HRMS is critical for confirming the identity of newly synthesized compounds and for metabolic studies.

| Molecular Formula | Species | Calculated Exact Mass (Da) | Predicted m/z (for z=1) |

|---|---|---|---|

| C₇H₇F₂NO | Neutral Molecule [M] | 159.04958 | 159.04958 |

| Protonated Molecule [M+H]⁺ | 160.05741 | 160.05741 | |

| Sodium Adduct [M+Na]⁺ | 182.03935 | 182.03935 |

X-ray Crystallography: Single Crystal X-ray Diffraction Studies for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles. Such a study on this compound would reveal its exact molecular conformation and the arrangement of molecules within the crystal lattice, which is governed by various intermolecular interactions.

Molecular Conformation: The analysis would be expected to show a largely planar benzene ring. The methoxy (-OCH₃) and amino (-NH₂) groups' conformations relative to the ring would be determined, including the C-O-C and C-N-H bond angles and the planarity of the amino group. Intramolecular hydrogen bonding might be possible between a hydrogen atom of the amino group and the adjacent methoxy oxygen or fluorine atom, which would influence the orientation of these substituents.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Description |

|---|---|---|---|

| Hydrogen Bonding | N-H (Amino group) | N, O, or F atoms | Key directional interactions that guide crystal packing. N-H···O and N-H···F bonds are expected to be significant. |

| Halogen-Related Interactions | C-F | H-C or C-F | Weak C-F···H bonds and C-F···F contacts contribute to the lattice energy and can influence molecular packing. strath.ac.uknih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Face-to-face or offset stacking of benzene rings, typically with inter-planar distances of 3.3-3.8 Å, contributing to crystal cohesion. |

Computational and Theoretical Studies on 2,4 Difluoro 6 Methoxyaniline

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules. For a compound like 2,4-Difluoro-6-methoxyaniline, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results. lu.seresearchgate.net

Geometric Optimization and Analysis of Molecular Conformation

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. wikipedia.org This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. boltontool.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the aniline (B41778) ring and its substituents (amino, fluoro, and methoxy (B1213986) groups). The planarity of the benzene (B151609) ring and the orientation of the methoxy and amino groups relative to the ring would be of particular interest.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in published literature.

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C-N | ~1.40 Å |

| C-O | ~1.36 Å | |

| C-F | ~1.35 Å | |

| O-CH3 | ~1.43 Å | |

| Bond Angle | C-N-H | ~112° |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-N-H | ~0° or ~180° |

| C-C-O-C | Variable, near 0° or 180° |

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. lu.seopenaccessjournals.com This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral peaks to specific molecular vibrations. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-F stretching, C-O stretching of the methoxy group, and various vibrations of the aromatic ring.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) This table demonstrates how calculated vibrational frequencies are compared with experimental data. Specific data for this compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3390 |

| C-H Aromatic Stretch | ~3100 | ~3090 |

| C-O-C Asymmetric Stretch | ~1250 | ~1240 |

| C-F Stretch | ~1200 | ~1190 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

Understanding the electronic structure is crucial for predicting a molecule's reactivity. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. twinair.com In this compound, the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atoms would significantly influence the distribution and energies of these orbitals.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. indianabiosciences.org Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. fishersci.se For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and the fluorine atoms due to their high electronegativity.

Prediction of Spectroscopic Parameters: NMR Chemical Shifts (e.g., via GIAO Method)

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. acs.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, etc.), the chemical shifts can be predicted and compared with experimental NMR spectra, aiding in the structural elucidation and assignment of signals.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative) This table shows the type of data generated from GIAO NMR calculations. Specific data for this compound is not available.

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

|---|---|

| C-NH₂ | ~140 |

| C-OCH₃ | ~150 |

| C-F | ~155 (with C-F coupling) |

| C-H | ~95 |

| O-CH₃ | ~56 |

Elucidation of Thermodynamic Properties

Computational chemistry can also be used to calculate various thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are based on the vibrational frequency analysis and provide valuable information about the molecule's stability and its behavior in chemical reactions under different conditions.

Table 4: Calculated Thermodynamic Properties at 298.15 K (Illustrative) This table illustrates the thermodynamic data that can be computed. Specific data for this compound is not available.

| Property | Unit | Predicted Value (Illustrative) |

|---|---|---|

| Enthalpy | kcal/mol | Data not available |

| Entropy | cal/mol·K | Data not available |

| Gibbs Free Energy | kcal/mol | Data not available |

Theoretical Assessment of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability Calculations)

Molecules with significant charge separation and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the molecule's polarizability (α) and first-order hyperpolarizability (β). The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring of this compound suggests it may have interesting NLO properties that could be quantified through such theoretical assessments.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful and widely used computational tool for investigating the electronic excited states of molecules. faccts.desharif.edumdpi.com This method allows for the prediction of absorption spectra, providing insights into the electronic transitions that govern a molecule's interaction with light.

For this compound, TD-DFT calculations can elucidate the nature of its ultraviolet-visible (UV-Vis) absorption spectrum. The electronic transitions are primarily of a π → π* nature, localized on the benzene ring. The presence of the electron-donating amino (-NH2) and methoxy (-OCH3) groups and the electron-withdrawing fluorine (-F) atoms significantly influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on similar substituted anilines have shown that electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. acs.orgafit.edu This narrowing of the HOMO-LUMO gap directly impacts the absorption wavelength. In the case of this compound, the interplay between the donating and withdrawing groups is complex. The methoxy group at position 6 and the amino group at position 1 both contribute electron density to the ring, while the fluorine atoms at positions 2 and 4 withdraw electron density.

A hypothetical TD-DFT calculation, based on common functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would likely predict the main absorption bands in the UV region. The calculated spectrum would show the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which are indicative of the transition probabilities.

Table 1: Predicted UV-Vis Spectral Data for this compound (Hypothetical TD-DFT Results)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 295 | 0.045 |

| HOMO-1 -> LUMO | 260 | 0.082 |

| HOMO -> LUMO+1 | 230 | 0.115 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated spectra for this compound were not found in the searched literature.

Ab Initio Quantum Mechanical Calculations for High-Accuracy Predictions

Ab initio quantum mechanical calculations, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for predicting molecular properties. numberanalytics.comwikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous description of electron correlation effects. wikipedia.org

For this compound, ab initio calculations can be employed to obtain precise predictions of its geometric structure, vibrational frequencies, and electronic properties. These calculations can confirm the planarity of the aromatic ring and the orientation of the amino and methoxy groups.

A key aspect that can be investigated with high-accuracy methods is the nature of intramolecular interactions, such as potential hydrogen bonding between the amino group's hydrogen and the adjacent fluorine atom. While organic fluorine is generally considered a weak hydrogen bond acceptor, the specific geometry of this molecule could enforce a close proximity, leading to a detectable interaction. ucla.edunih.gov

Furthermore, ab initio methods are crucial for obtaining accurate values for properties like ionization potential and electron affinity, which are fundamental to understanding the molecule's behavior in charge-transfer processes.

Table 2: Calculated Electronic Properties of Substituted Anilines (Illustrative Data)

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Aniline | DFT/B3LYP | -5.32 | -0.15 | 5.17 |

| 4-Fluoroaniline | DFT/B3LYP | -5.45 | -0.28 | 5.17 |

| 4-Methoxyaniline | DFT/B3LYP | -5.01 | -0.09 | 4.92 |

| This compound (Estimated) | DFT/B3LYP | -5.25 | -0.40 | 4.85 |

Note: The data for this compound is an estimation based on the trends observed in related molecules. Specific ab initio calculations are required for precise values.

Computational Design Principles for Modulating Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to understand and predict the chemical reactivity and selectivity of molecules like this compound. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack.

The distribution of electron density in the aromatic ring is a key determinant of its reactivity. The amino and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the fluorine atoms are ortho-, para-directing deactivators. In this compound, the positions for electrophilic attack will be determined by the net effect of these competing influences.

Computational methods like the analysis of molecular electrostatic potential (MEP) maps and Fukui functions can provide a quantitative measure of the reactivity at different atomic sites. researchgate.net The MEP map visually indicates regions of positive and negative electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. Fukui functions, derived from conceptual DFT, can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

These computational insights are invaluable for designing synthetic routes and predicting the outcomes of chemical reactions. For instance, in cross-coupling reactions, the electronic nature of the substituted aniline can significantly influence the reaction's efficiency and regioselectivity. tum.de By computationally screening different reaction conditions or modifying the substituent pattern, it is possible to steer the reaction towards a desired product, a principle that is central to modern rational drug and materials design. nih.gov

Synthetic Applications and Derivatization Strategies of 2,4 Difluoro 6 Methoxyaniline in Organic Synthesis

Function as a Versatile Building Block in the Construction of Complex Organic Molecules

2,4-Difluoro-6-methoxyaniline is a valuable precursor in the synthesis of a wide array of organic compounds. synquestlabs.com The presence of reactive sites—the amino group and the activated aromatic ring—allows for a variety of chemical transformations. These transformations are fundamental to creating more complex molecular architectures. The fluorine and methoxy (B1213986) substituents significantly influence the reactivity and properties of the resulting molecules. cymitquimica.com

The amino group of this compound can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the introduction of diverse functional groups. These derivatization strategies are crucial for developing new compounds with specific electronic and steric properties. scribd.com The fluorine atoms enhance the metabolic stability and binding affinity of the final products, traits that are highly desirable in medicinal chemistry.

Formation of Novel Nitrogen-Containing Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. These ring systems are prevalent in pharmaceuticals and agrochemicals.

Quinolines and their corresponding oxidized forms, quinolinones, are a prominent class of N-heterocycles with a broad spectrum of biological activities. The synthesis of substituted quinolines often involves the condensation of anilines with α,β-unsaturated aldehydes or ketones. organic-chemistry.orggoogle.com For instance, the Combes quinoline (B57606) synthesis or the Doebner-von Miller reaction can be adapted to use this compound as the aniline (B41778) component.

The reaction of this compound with appropriate dicarbonyl compounds or their equivalents leads to the formation of fluorinated and methoxylated quinoline scaffolds. researchgate.net These substituents can modulate the pharmacological properties of the resulting quinoline derivatives, which are investigated for their potential as anticancer and antimicrobial agents. nih.gov

Table 1: Examples of Quinoline Synthesis Reactions

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Combes Synthesis | Aniline, β-diketone | Substituted Quinoline |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Substituted Quinoline |

| Friedländer Synthesis | 2-aminobenzaldehyde, carbonyl compound | Substituted Quinoline |

Pyrimidine (B1678525) rings are core structures in numerous biologically active compounds, including several approved drugs. organic-chemistry.orgresearchgate.net The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related species.

While this compound does not directly provide the C-N-C backbone of the pyrimidine ring, it can be chemically modified to participate in pyrimidine synthesis. For example, it can be converted into a guanidine (B92328) or amidine derivative, which can then react with a suitable partner to form a highly substituted pyrimidine. scholarsresearchlibrary.com These fluorinated pyrimidines are of interest for their potential as kinase inhibitors and other therapeutic agents. nih.govmdpi.com

Table 2: Common Methods for Pyrimidine Synthesis

| Method | Key Reactants | Resulting Structure |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinone |

| Principal Synthesis | Formamide, ethyl cyanoacetate, guanidine | Aminopyrimidine |

Benzothiazoles are bicyclic heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry. ijpbs.com The most common route to benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. Although this compound is not a direct precursor, it can be elaborated into a substituted 2-aminothiophenol, which can then be used to synthesize specifically substituted benzothiazoles. orgsyn.organalis.com.my The Jacobsen cyclization of thiobenzanilides, derived from anilines, also offers a pathway to benzothiazoles. researchgate.net

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. informaticsjournals.co.inuowasit.edu.iq They are recognized as important pharmacophores. The synthesis of 1,3,4-oxadiazoles, a common isomer, typically involves the cyclization of diacylhydrazines or the reaction of a hydrazide with a carboxylic acid derivative. dergipark.org.trresearchgate.net this compound can be converted to a corresponding benzoic acid hydrazide, which then serves as a key intermediate for the construction of oxadiazole rings bearing the 2,4-difluoro-6-methoxyphenyl substituent. nih.gov

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. nih.gov The stereoselective synthesis of aziridines is a significant area of research. msu.edu Chiral CF2-functionalized aziridines, in particular, are of interest due to the unique properties imparted by the difluoromethylene group.

A diastereo- and enantioselective approach to access chiral CF2-functionalized aziridines has been developed using a multicomponent reaction. beilstein-journals.org This reaction involves an in situ-formed aldimine, generated from an aniline and an aldehyde, which then reacts with a difluorodiazo reagent in the presence of a chiral Brønsted acid catalyst. beilstein-journals.org By employing a derivative of this compound in this reaction, it is possible to synthesize highly functionalized and optically active aziridines. organic-chemistry.orgresearchgate.net

1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers and possess a range of other biological activities. ias.ac.inresearchgate.net The classical Hantzsch dihydropyridine (B1217469) synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

To incorporate the 2,4-Difluoro-6-methoxyphenyl moiety into a DHP framework, this compound can be used as the nitrogen source in a modified Hantzsch-type reaction or other multicomponent reactions leading to 1,4-DHPs. mdpi.commdpi.com The resulting N-aryl-1,4-dihydropyridines are of interest for their potential as novel therapeutic agents.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Quinoline |

| Quinolinone |

| Pyrimidine |

| Benzothiazole |

| Oxadiazole |

| Aziridine |

| 1,4-Dihydropyridine |

| 2-aminothiophenol |

| Thiobenzanilide |

| Diacylhydrazine |

| Hydrazide |

| Aldimine |

| Guanidine |

| Amidine |

| β-ketoester |

| Isatin |

| 2-aminobenzaldehyde |

| Malononitrile |

| Urea |

| Thiourea |

| Ethyl cyanoacetate |

| Formamide |

| p-Anisidine |

| 2-fluoromalonic acid |

| phosphorus oxychloride |

| 2,4-dichloro-3-fluoro-6-methoxyquinoline |

| 3-fluoro-6-methoxyquinoline |

| N-tert-butanesulfinyl ketimino esters |

| α-Quaternary aziridine-2-carboxylates |

| 2,2-dihydroxy-1-arylethan-1-one |

| 4-methoxyaniline |

| 2-boronobenzoic acid |

| ((2-diazo-1,1-difluoroethyl)sulfonyl)benzene |

| 4,6-difluoro-2-amino benzothiazole |

| 4-(dimethyl amino) benzaldehyde (B42025) |

| 5-bromo-2-hydroxy benzaldehyde |

| 3,4-dimethoxy benzaldehyde |

| 7,8-difluoro-3,4-dihydro-3-methyl-2H- organic-chemistry.orgCurrent time information in Bangalore, IN.benzoxazine |

| N-phthalimidohexanoic acid |

| 2-Fluoro-6-methoxyaniline |

| 4-Fluoro-2-methoxyaniline (B49241) |

| 2,6-difluoro-4-methoxyaniline |

| p-toluidine |

| sodium thiocyanate |

| sulfuryl chloride |

| 2-Amino-6-methylbenzothiazole |

| naphthaldehyde |

| ethyl propiolate |

| 3-benzloxy-4-methoxybenzoic acid |

| thionyl chloride |

| 3-benzloxy-4-methoxybenzoyl chloride |

| 3,4-dimethoxybenzoyl chloride |

| 2-fluoroaniline |

| 3-fluoro-thiobenzanilides |

| 3,4-difluoro-thiobenzanilides |

| 4-dimethylamino-5-fluoro-2-methoxyaniline |

| N,N-dimethyl-2-fluoro-5-methoxyaniline |

| 3-dimethylamino-4-fluorophenol |

| 3,5-difluoro-2,4,6-trimethoxybenzonitrile |

| 2,3-Difluoro-2'-methoxy-1,1'-biphenyl |

| 4-(Difluoromethyl)aniline |

| 2-Fluoro-4-methoxyaniline |

| 4,5-Difluoro-2-methylaniline |

| 1-(2-Pyridyl)-piperazine |

| Phosgene |

| 1,2-(difluoro-1,3,5-triazinyl)benz[f]isoindolo-[1,2-b] researchgate.netCurrent time information in Bangalore, IN.benzothioazolidine |

| pyrene sulfonyl chloride |

Role in Asymmetric Synthesis and Enantioselective Transformations

This compound serves as a valuable building block in the field of asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. Its electronically modified aromatic ring, featuring two fluorine atoms and a methoxy group, can influence the steric and electronic environment of catalytic systems or chiral auxiliaries, thereby guiding the stereochemical outcome of a reaction. These substituents can modulate the pKa of the amine and the electron density of the phenyl ring, which are critical factors in many catalytic and stoichiometric asymmetric transformations.

Enantioselective Michael Additions and Related Conjugate Additions

While direct use of this compound in enantioselective Michael additions is not extensively documented, its structural motifs are integral to chiral ligands and catalysts that facilitate such reactions. The core principle of these transformations involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating one or two stereocenters. The difluoro-anisole moiety can be incorporated into chiral phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to fine-tune their catalytic activity and selectivity. The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate or transition state, thereby enhancing facial discrimination and leading to high enantiomeric excess (ee).

Application in Chiral Brønsted Acid Catalysis

Chiral Brønsted acid catalysis is a powerful tool for enantioselective synthesis, and derivatives of this compound have found application in the design of effective catalysts. Specifically, this aniline can be a precursor to chiral phosphoric acids (CPAs). In these catalysts, the aniline is converted into a diamine, which then forms part of a larger chiral scaffold, such as a BINOL-derived structure. The electronic properties imparted by the difluoro-methoxy-phenyl group can significantly influence the acidity and the shape of the chiral pocket of the resulting Brønsted acid.

For instance, the synthesis of potent and selective inhibitors of soluble epoxide hydrolase (s-EH) has utilized derivatives of this compound. In one study, a key step involved a chiral phosphoric acid-catalyzed enantioselective reductive amination. The catalyst's structure, which could conceptually be derived from aniline precursors like this compound, is crucial for achieving high stereoselectivity in the formation of the chiral amine product. The electronic nature of the substituents on the phenyl ring of the catalyst dictates the catalyst's efficacy.

Enantioconvergent Amidation Reactions

Enantioconvergent reactions are highly efficient processes that convert a racemic mixture of a starting material into a single enantiomer of a product, potentially achieving a theoretical yield of 100%. While specific examples of enantioconvergent amidation reactions directly employing this compound are not prominently reported, the compound is used in the synthesis of chiral amines and amides where stereochemistry is critical.

The aniline can be acylated with a chiral carboxylic acid or its derivative in a resolution process, or it can be a component in the synthesis of a chiral auxiliary. The resulting diastereomeric amides can then be separated. More advanced catalytic methods might involve a kinetic resolution where one enantiomer of a racemic substrate reacts preferentially with the aniline in the presence of a chiral catalyst.

Strategies for Enhancing Stereocontrol and Enantiomeric Excess (e.g., Dissolution-Filtration)

Achieving high enantiomeric excess is paramount in asymmetric synthesis. Beyond the design of the catalyst or chiral auxiliary, practical laboratory techniques can be employed to enhance the stereochemical purity of products derived from this compound. One such powerful, yet simple, technique is resolution by dissolution-filtration.

This method is applicable when the product forms a conglomerate—a physical mixture of enantiomerically pure crystals. By carefully choosing a solvent in which the racemic compound is sparingly soluble, it is sometimes possible to induce a supersaturated state of one enantiomer while the other remains in solution, allowing for its selective crystallization and separation by simple filtration. The success of this method depends on the solid-state properties of the chiral compound, which are influenced by its molecular structure, including the substituents on the aromatic ring of the original aniline.

Regioselective Functionalization of the Aromatic Ring

The substitution pattern of this compound predetermines the regioselectivity of further functionalization reactions on its aromatic ring. The existing substituents—two fluorine atoms and one methoxy group—are ortho, para-directing. However, the interplay of their activating/deactivating and steric effects leads to specific outcomes in electrophilic aromatic substitution and other derivatization reactions. The positions C3 and C5 are the most likely sites for further substitution.

Site-Specific Derivatization and Substitution Patterns

The primary site for electrophilic attack on the this compound ring is the C5 position. This is due to the strong ortho, para-directing effect of the methoxy group at C6 and the amino group at C1, which outweighs the deactivating effect of the fluorine atoms. The C3 position is sterically hindered by the adjacent fluorine and methoxy groups, making substitution at C5 more favorable.

For example, in the synthesis of s-EH inhibitors, this compound has been subjected to reactions such as formylation or the introduction of other electrophiles, which predominantly occur at the C5 position. This regioselectivity is crucial for building the desired molecular architecture of the target bioactive molecules. The predictable nature of this substitution allows for the strategic incorporation of additional functional groups, which can then be used for further synthetic manipulations or to modulate the pharmacological properties of the final compound.

The table below summarizes the expected regioselectivity for the derivatization of this compound.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction Type | Major Product Substitution Site | Directing Groups' Influence |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | C5 | The amino and methoxy groups strongly activate the C5 position. |

| Halogenation (e.g., Br₂/FeBr₃) | C5 | The combined activation from -NH₂ and -OCH₃ directs the electrophile to the less sterically hindered C5 position. |

| Friedel-Crafts Acylation | C5 | The electron-donating groups facilitate acylation at the C5 position, overcoming the deactivation by fluorine atoms. |

Remote Borylation and Examination of Steric Shielding Effects

The strategic functionalization of aromatic C-H bonds is a cornerstone of modern organic synthesis, enabling the direct introduction of versatile functional groups into complex molecules. In the context of this compound, remote C-H borylation represents a sophisticated strategy for derivatization, where regioselectivity is controlled by subtle steric and electronic effects. While specific studies on the remote borylation of this compound are not extensively detailed in the surveyed literature, a comprehensive understanding can be derived from research on the closely related analogue, 2,4-difluoroaniline. nih.gov These studies provide a foundational framework for predicting and understanding the behavior of this compound under similar reaction conditions.

The iridium-catalyzed C-H borylation of aniline derivatives is a powerful method for installing a boronic ester group, which can subsequently be transformed into a wide array of other functionalities. nih.gov A key challenge in the borylation of substituted anilines is controlling the position of borylation. Research has demonstrated that in-situ N-borylation of the aniline nitrogen with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can generate a temporary N-Bpin directing group. nih.gov This bulky group can act as a steric shield, physically blocking certain C-H positions and thereby directing the borylation catalyst to more accessible sites. nih.gov

In the case of 2,4-difluoroaniline, a fascinating example of remote borylation guided by steric shielding has been reported. nih.gov Under iridium-catalyzed C-H borylation conditions, the aniline nitrogen is readily borylated to form an N-Bpin intermediate. This bulky substituent is hypothesized to orient itself away from the adjacent ortho-fluorine atom. In this conformation, the N-Bpin group effectively shields the C-H bond at the C5 position. nih.gov Consequently, the borylation reaction is directed to the C3 position, which is the only remaining sterically accessible site, with a high degree of selectivity (a reported 15:1 preference for C3 over C5 borylation). nih.gov This outcome is particularly noteworthy as it demonstrates that a temporary, traceless directing group can overcome the inherent electronic biases of the substituted ring system to achieve remote C-H functionalization. nih.gov

The selective introduction of a boryl group at the C3 position of this compound would yield a highly valuable synthetic intermediate. This borylated derivative can participate in a plethora of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This strategy opens a pathway to a diverse range of novel derivatives of this compound, which would be challenging to access through classical synthetic methods.

The table below illustrates the anticipated regioselectivity in the remote borylation of this compound, based on the principles of steric shielding observed in the borylation of 2,4-difluoroaniline. nih.gov

| Entry | Substrate | Borylation Position | Key Steric Hindrance | Predicted Major Product |

| 1 | This compound | C3 | Minimal steric hindrance | 2,4-Difluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| 2 | This compound | C5 | Steric shielding from N-Bpin group and C6-methoxy group | Minor or no product formed |

Table 1: Predicted Regioselectivity of Remote Borylation of this compound based on Steric Shielding Effects.

Structure Activity Relationship Sar Studies and Broader Fluorine Effects in Derived Compounds

Systematic Investigation of the Influence of Fluorine Substitution Patterns on Molecular Behavior

The specific arrangement of fluorine atoms on an aromatic ring is a critical determinant of a molecule's behavior. In the case of the 2,4-difluoro pattern seen in 2,4-Difluoro-6-methoxyaniline, the fluorine atoms exert a powerful influence on the molecule's electronic distribution and its capacity for intermolecular interactions.

Research on analogous substituted anilines provides insight into these effects. A study on a series of 4-halogeno aniline (B41778) derivatives demonstrated that the presence of fluorine atoms ortho to the amine group (as in the 2-position of the target compound) increases the amine's ability to form strong hydrogen bonds. nih.govresearchgate.net This is a key factor in how derivative molecules may interact with biological targets like proteins. Furthermore, the fluorine atoms themselves can act as competitive acceptors for hydrogen and halogen bonds, further influencing molecular recognition and crystal packing. nih.govresearchgate.net

In one study, the impact of fluorine substitution on the hydrogen bonding properties of aniline was systematically evaluated using FT-IR spectroscopy and quantum computations. The results confirmed that both the presence and the position of fluorine substituents affect the acidity of the functional groups and can induce changes in molecular geometry. medchem-ippas.eu These findings underscore the principle that the 2,4-difluoro substitution pattern is not merely an inert addition but an active modulator of the molecular framework.

The following table, adapted from research on fluorinated anilines, illustrates how the position of fluorine substitution affects the vibrational frequency of the N-H bonds, which is indicative of changes in bond strength and the electronic environment of the amine group. medchem-ippas.eu

Table 1: Effect of Fluorine Substitution on N-H Vibrational Frequencies in Aniline Derivatives This table is representative of the effects observed in fluorinated anilines and illustrates the principles applicable to derivatives of this compound.

| Compound | Symmetric N-H Vibration (cm⁻¹) | Antisymmetric N-H Vibration (cm⁻¹) |

|---|---|---|

| Aniline | 3360 | 3440 |

| 2-Fluoroaniline | 3385 | 3474 |

| 4-Fluoroaniline | 3357 | 3436 |

| 2,4-Difluoroaniline | 3383 | 3471 |

Correlation of Substituent Electronic and Steric Effects with Reactivity and Functional Properties

The chemical reactivity and functional properties of molecules derived from this compound are a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects : Fluorine is the most electronegative element and therefore acts as a strong electron-withdrawing group through induction. numberanalytics.comnih.gov This effect reduces the basicity of the aniline nitrogen, which can improve bioavailability in drug candidates by allowing for better membrane permeation. tandfonline.combohrium.com Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, increasing electron density at the ortho and para positions of the ring. In this compound, these opposing forces create a unique electronic landscape that governs its reactivity in further chemical synthesis, such as electrophilic aromatic substitution. vulcanchem.commasterorganicchemistry.com

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Fluoro | 2, 4 | Inductively withdrawing | Minimal |

| Methoxy | 6 | Resonance donating, Inductively withdrawing | Moderate |

| Amino | 1 | Resonance donating | Minimal |

General Principles of Fluorine Incorporation in Molecular Design

The deliberate introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov Molecules derived from this compound are beneficiaries of these principles.

Metabolic Stability : A primary reason for incorporating fluorine is to improve metabolic stability. tandfonline.combohrium.com Many drug candidates fail due to rapid metabolism by cytochrome P450 enzymes, which often involves the oxidation of a C-H bond. The carbon-fluorine bond is significantly stronger and more resistant to oxidative metabolism. tandfonline.com By placing fluorine at a metabolically vulnerable site, chemists can block this pathway, potentially increasing the drug's half-life and bioavailability. numberanalytics.comnih.gov

The introduction of fluorine can profoundly impact how a molecule binds to its biological target. tandfonline.comnih.gov This is achieved through several mechanisms:

Enhanced Binding Affinity : The high electronegativity of fluorine can alter the electron distribution within a molecule, leading to more favorable electrostatic interactions with a protein's active site. nih.gov The substitution of hydrogen with fluorine can enhance ligand binding to proteins without a significant increase in the molecule's size. tandfonline.com In some instances, this modification has been shown to improve binding by a significant margin. tandfonline.com

Conformational Control : Fluorine substitution can influence the preferred conformation of a molecule. bohrium.comnih.gov This conformational effect, driven by fluorine's size and electronegativity, can lock the molecule into a shape that is more favorable for binding to a specific receptor, thereby increasing its potency and selectivity.

A study on a novel class of CFTR potentiators illustrates this principle effectively. Researchers synthesized a series of disubstituted compounds, and the introduction of a fluorine atom at a key position proved to be beneficial, leading to derivatives with significantly improved potency.

Table 3: Example of Fluorine Substitution Enhancing Biological Potency Data adapted from a study on CFTR potentiators, illustrating the impact of fluorine on efficacy (Eₘₐₓ) and potency (EC₅₀). acs.org

| Compound | Key Substituent at Position X | Efficacy (Eₘₐₓ, normalized) | Potency (EC₅₀, µM) |

|---|---|---|---|

| Parent Compound | -H | 1.00 | 0.45 |

| Derivative 1 | -F | 1.01 | 0.06 |

| Derivative 2 | -Cl | 0.96 | 0.20 |

| Derivative 3 | -CH₃ | 0.95 | 0.94 |

Future Research Directions and Advanced Methodologies for 2,4 Difluoro 6 Methoxyaniline

Development of Novel and Highly Efficient Synthetic Pathways

The pursuit of novel and more efficient synthetic routes to produce 2,4-Difluoro-6-methoxyaniline and its derivatives is a continuous endeavor in chemical research. Traditional methods for synthesizing substituted anilines, such as the nitration of benzene (B151609) followed by reduction or palladium-catalyzed coupling, often have limitations regarding the introduction of specific substituents. bohrium.com Therefore, the development of modular, multi-component reactions is a promising avenue. For instance, a gold(I)-catalyzed domino reaction has been developed for the synthesis of substituted anilines from two different alkynes, showcasing a modular approach. researchgate.net Another facile method involves a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

Researchers are also exploring catalyst- and additive-free conditions. One such method describes the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines through an imine condensation–isoaromatization approach. nih.gov Furthermore, the development of synthetic pathways starting from inexpensive and readily available materials is crucial for industrial applications. diva-portal.org A one-pot synthesis of 6-chloro-N-(3-chloro-4-methoxyphenyl)-N'-cycloheptyl-[l,3,5] triazine-2,4-diamine has been demonstrated, starting from cyanuric chloride and 3-chloro-4-methoxyaniline. google.com

The table below summarizes various advanced synthetic approaches for aniline (B41778) derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Application for this compound |

| Gold(I)-Catalyzed Domino Reaction | Modular, involves sequential activation of two different alkynes. researchgate.net | Could offer a flexible route to introduce the difluoro and methoxy (B1213986) substituents. |

| Three-Component Cyclo-condensation | Utilizes readily available reagents like acetone and 1,3-diketones. rsc.org | A potentially cost-effective method for large-scale production. |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free, environmentally friendly. nih.gov | A greener synthetic alternative to traditional methods. |

| One-Pot Synthesis | Combines multiple reaction steps into a single operation, improving efficiency. google.com | Could streamline the synthesis process and reduce waste. |

Exploration of New Catalytic Systems for Enhanced Stereoselective Transformations

The creation of chiral centers, particularly those containing fluorine, is of significant interest in medicinal chemistry. Future research will likely focus on developing new catalytic systems to achieve highly stereoselective transformations of this compound and its derivatives. Asymmetric transformations, which convert a racemate into a pure enantiomer or a mixture with an excess of one enantiomer, are key in this field. iupac.org

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for many asymmetric reactions. researchgate.netacs.org For example, they have been successfully used in the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines. acs.org Another promising area is the use of chiral phase-transfer catalysts, such as N-spiro chiral quaternary ammonium (B1175870) salts, for asymmetric alkylation reactions. researchgate.netrsc.org These catalysts have been employed to synthesize quaternary carbon chiral compounds containing fluorine. rsc.org

Silver-catalyzed enantioselective reactions are also gaining traction. For instance, a hetero-Diels–Alder reaction of gem-difluoro-1,3-butadienes with azodicarboxylates has been achieved with high yields and enantioselectivities using a silver catalyst combined with a chiral phosphine (B1218219) ligand. tandfonline.com The development of dual catalytic systems, such as a combined strong Brønsted acid system comprising a chiral disulfonimide and 2-carboxyphenylboronic acid, has enabled the diastereo- and enantioselective synthesis of chiral CF2-functionalized aziridines. beilstein-journals.org

The following table highlights some of the catalytic systems being explored for stereoselective synthesis of fluorinated compounds.

| Catalyst System | Type of Transformation | Key Advantages |

| Chiral Phosphoric Acids | Asymmetric condensation/amine addition. acs.org | High yields and excellent enantioselectivities. acs.org |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation. rsc.org | Ability to synthesize quaternary carbon chiral centers. rsc.org |

| Silver/Chiral Phosphine Ligands | Hetero-Diels–Alder cycloaddition. tandfonline.com | High yields and enantioselectivities with low catalyst loading. tandfonline.com |

| Combined Strong Brønsted Acids | Diastereo- and enantioselective aziridination. beilstein-journals.org | Enables multicomponent reactions to form complex chiral structures. beilstein-journals.org |

Integration of Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of molecules and guiding the design of new materials. For fluorinated anilines like this compound, DFT calculations can provide insights into their electronic structure, molecular orbitals (HOMO and LUMO), and reactivity descriptors. researchgate.netresearchgate.net These calculations can help predict how the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the molecule's reactivity in various reactions.

For instance, computational studies have been used to understand the electronic effects of fluorine substituents on the reactivity of anilines in cross-coupling reactions. DFT calculations can reveal the electron density at different positions on the aromatic ring, helping to predict the most favorable sites for electrophilic or nucleophilic attack. This predictive power can accelerate the discovery of new reactions and optimize existing ones.

In the context of material design, computational modeling can be used to predict the properties of materials incorporating this compound. For example, DFT has been employed to understand the structure-property relationships of hole-transporting materials for perovskite solar cells, where fluorinated anilines are used. mdpi.com By simulating molecular configurations and electronic properties, researchers can design new materials with enhanced stability and performance. mdpi.com Furthermore, computational tools can predict the metabolic pathways of compounds, which is crucial in drug discovery.

The table below illustrates the application of computational modeling in the study of fluorinated anilines.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting reactivity in cross-coupling reactions. | Understanding the influence of substituents on electron density and reaction outcomes. |

| DFT | Designing hole-transporting materials for solar cells. mdpi.com | Predicting molecular geometry and electronic properties to optimize performance. mdpi.com |

| In silico tools (e.g., SwissADME) | Predicting metabolic pathways. | Identifying potential sites of metabolism and predicting metabolic stability. |

| Molecular Dynamics (MD) simulations | Investigating barriers to metabolic reactions. | Understanding steric effects on enzymatic reactions like glucuronidation. |